N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide
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Overview
Description
N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide is a chemical compound with a complex structure that includes a pyrazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring and the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide include other pyrazole and oxolane derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)13-8-5-7-16-11(8)9-4-6-12-14(9)2/h3-4,6,8,11H,1,5,7H2,2H3,(H,13,15)/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBJJXRPZGKGPY-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2[C@H](CCO2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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